(2R,4S)-3-(tert-Butoxycarbonyl)-2-(tert-butyl)-4-methyloxazolidine-4-carboxylic acid
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Overview
Description
(2R,4S)-3-(tert-Butoxycarbonyl)-2-(tert-butyl)-4-methyloxazolidine-4-carboxylic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amine groups during peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the use of di-tert-butyl dicarbonate as an electrophile for nucleophilic addition by the amine . The reaction conditions often involve a strong acid such as trifluoroacetic acid to facilitate the cleavage of the Boc group .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .
Chemical Reactions Analysis
Types of Reactions
(2R,4S)-3-(tert-Butoxycarbonyl)-2-(tert-butyl)-4-methyloxazolidine-4-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.
Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like trifluoroacetic acid for deprotection , and various oxidizing and reducing agents depending on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group typically results in the formation of the free amine .
Scientific Research Applications
(2R,4S)-3-(tert-Butoxycarbonyl)-2-(tert-butyl)-4-methyloxazolidine-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of (2R,4S)-3-(tert-Butoxycarbonyl)-2-(tert-butyl)-4-methyloxazolidine-4-carboxylic acid involves the protection of amine groups through the formation of a carbamate. This process is facilitated by the stability of the tert-butyl carbocation, which is cleaved when the Boc group is removed . The molecular targets and pathways involved include the interaction with nucleophiles and electrophiles during the synthesis process.
Comparison with Similar Compounds
Similar Compounds
Phenylmethoxycarbonyl (Cbz): Another protecting group used for amines, which is stable under acidic and basic conditions but cleaved by catalytic hydrogenation.
Methoxycarbonyl: Less stable compared to tert-butoxycarbonyl due to the less substituted alkyl group.
Uniqueness
The uniqueness of (2R,4S)-3-(tert-Butoxycarbonyl)-2-(tert-butyl)-4-methyloxazolidine-4-carboxylic acid lies in its high stability and ease of removal under mild conditions, making it a preferred choice for protecting amine groups in various synthetic processes .
Properties
IUPAC Name |
(2R,4S)-2-tert-butyl-4-methyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-oxazolidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO5/c1-12(2,3)9-15(11(18)20-13(4,5)6)14(7,8-19-9)10(16)17/h9H,8H2,1-7H3,(H,16,17)/t9-,14+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDBFQVSYCCMNKF-OTYXRUKQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(N1C(=O)OC(C)(C)C)C(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CO[C@@H](N1C(=O)OC(C)(C)C)C(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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